Doramectin monosaccharide

Veterinary parasitology Anthelmintic drug discovery Larval development assay

Doramectin monosaccharide: essential impurity reference standard for the primary acid degradation product of doramectin in stability-indicating HPLC. Documented major biliary metabolite (8-14% recovered radioactivity across rat, dog, and cattle) for pharmacokinetics, tissue residue monitoring, and MRL compliance. Equivalent nematocidal potency at 0.001 µg/ml validates SAR studies. Unique larval development inhibition without paralytic activity differentiates developmental pathways. Soluble in DMSO, ethanol, and methanol for precise calibration standards.

Molecular Formula C43H62O11
Molecular Weight 754.9 g/mol
Cat. No. B15561251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin monosaccharide
Molecular FormulaC43H62O11
Molecular Weight754.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1
InChIKeyHFDCQUOZPUMCSE-HBIYJKLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doramectin Monosaccharide for Veterinary Anthelmintic Research: Degradation Product, Metabolite, and Reference Standard


Doramectin monosaccharide (CAS 165108-44-1, C₄₃H₆₂O₁₁, MW 755) is the monosaccharide homolog of doramectin, formed via selective acid-catalyzed hydrolysis of the terminal saccharide unit from the parent disaccharide . It is both a documented acidic degradation product of doramectin drug substance and a major in vivo metabolite identified in mammalian bile [1]. As a member of the avermectin class of macrocyclic lactones, it potentiates glutamate- and GABA-gated chloride channel opening in nematodes . This compound serves as a critical reference standard for stability-indicating HPLC methods, impurity profiling, and pharmacokinetic/metabolism studies in veterinary parasitology research and pharmaceutical quality control.

Why Doramectin Monosaccharide Cannot Be Substituted with Generic Avermectin Analogs in Analytical and Metabolism Research


Doramectin monosaccharide is not merely a structurally simplified analog; its functional identity is intrinsically tied to the stability, impurity profile, and metabolic fate of doramectin. In analytical method development, this compound is a process-specific related substance that appears under forced degradation conditions and must be chromatographically resolved from the parent drug [1]. In vivo, doramectin monosaccharide represents a distinct biliary metabolite, with a unique tissue distribution and excretion profile that differs from unchanged doramectin and other hydroxylated metabolites [2]. While head-to-head in vitro potency comparisons show equivalent nematocidal activity to the parent disaccharide at 0.001 µg/ml [3], substituting doramectin monosaccharide with structurally similar compounds like ivermectin monosaccharide or abamectin aglycone fails to replicate the compound-specific retention time, mass spectral fragmentation, and metabolic context essential for doramectin-focused studies. The compound's solubility in DMSO, ethanol, methanol, and DMF also differentiates it from less soluble aglycone derivatives, impacting experimental formulation choices.

Quantitative Differentiation of Doramectin Monosaccharide: Comparative Evidence Against Parent Doramectin and Structural Analogs


Equivalent in Vitro Nematocidal Potency to Parent Doramectin Disaccharide in Haemonchus contortus Larval Development Assay

In a direct head-to-head comparison using a Haemonchus contortus larval development assay, doramectin monosaccharide demonstrated equivalent full efficacy to the parent doramectin disaccharide. Both compounds achieved complete larval inhibition at a concentration of 0.001 µg/ml, with no major potency advantage or disadvantage attributable to the disaccharide versus monosaccharide substituent at C-13 [1]. The study, which examined 14 avermectin analogs spanning 5 orders of magnitude in activity, established that the C-13 saccharide configuration is not a determinant of potency in this assay system, whereas substitutions at C-5 (hydroxyl versus oxo/oxime) drove orders-of-magnitude differences in activity [1].

Veterinary parasitology Anthelmintic drug discovery Larval development assay

Distinct in Vivo Metabolic Profile: Biliary Excretion and Tissue Distribution Versus Parent Doramectin

Doramectin monosaccharide is not merely a synthetic derivative; it is a documented major in vivo metabolite identified in mammalian bile. In radiolabeled metabolism studies conducted in rats, dogs, and cattle, doramectin monosaccharide (reported as '3"-O-desmethyl doramectin') accounted for 12% of recovered radioactivity in rat liver, 8% in dog feces, and 9% in cattle liver, distinguishing it as a significant biliary metabolite alongside unchanged doramectin (18-70% across species) and 24-hydroxymethyl derivatives [1]. This metabolic profile is species-conserved, with comparable degradation pathways observed across rats, dogs, and cattle [1]. In contrast, the parent doramectin disaccharide predominates in liver (70% unchanged in cattle) and feces (24% unchanged), while the monosaccharide metabolite partitions preferentially into bile for excretion [1].

Pharmacokinetics Drug metabolism Residue depletion studies

Absence of Paralytic Activity: Differentiated Phenotypic Profile in Nematode Assays

Doramectin monosaccharide exhibits a distinct phenotypic profile compared to commercial avermectin anthelmintics: it is a potent inhibitor of nematode larval development but is devoid of paralytic activity . This differentiates it from the parent doramectin and other commercialized avermectins, which typically induce paralysis in nematodes through potentiation of glutamate- and GABA-gated chloride channels . While quantitative paralytic activity data for the parent compound in matched assays are not available in the published literature, the qualitative absence of paralysis in the monosaccharide derivative represents a functionally meaningful differentiation that may inform mechanism-of-action studies and the development of assays distinguishing developmental inhibition from neuromuscular paralysis.

Nematode physiology Phenotypic screening Anthelmintic mechanism

Stability-Indicating HPLC Reference: Forced Degradation Product Identification and Method Validation

Doramectin monosaccharide is a critical related substance in stability-indicating HPLC methods for doramectin drug substance. A validated reversed-phase HPLC method developed for assay of doramectin and estimation of its related substances demonstrated accuracy, robustness, specificity, and stability-indicating capability [1]. Under forced degradation conditions (acid-catalyzed hydrolysis), doramectin undergoes selective cleavage of the terminal saccharide to yield doramectin monosaccharide as a primary degradant . This degradation pathway is distinct from those of other avermectins such as ivermectin or abamectin, each of which generates its own monosaccharide homolog with different retention characteristics and mass spectral properties [1].

Analytical chemistry Pharmaceutical quality control Stability studies

Validated Application Scenarios for Doramectin Monosaccharide in Veterinary Pharmaceutical Research and Quality Control


Reference Standard for Stability-Indicating HPLC Method Development and Validation

Doramectin monosaccharide serves as an authentic reference standard for identifying and quantifying the primary acid degradation product in stability-indicating HPLC methods for doramectin drug substance. As demonstrated in validated reversed-phase HPLC methods, accurate identification of this related substance is essential for assessing drug substance purity, monitoring batch-to-batch consistency, and establishing shelf-life specifications . The compound's availability as a characterized solid with defined solubility in DMSO, ethanol, and methanol enables precise preparation of calibration standards for impurity profiling.

In Vivo Metabolism and Residue Depletion Studies in Food-Producing Animals

As a documented major biliary metabolite representing 8-14% of recovered radioactivity across rat, dog, and cattle tissues , doramectin monosaccharide is a required analytical standard for pharmacokinetic studies, tissue residue monitoring, and food safety assessments. Understanding the species-conserved metabolic pathway from parent doramectin to the monosaccharide derivative informs withdrawal period calculations and maximum residue limit (MRL) compliance testing in bovine muscle, liver, and milk matrices.

Structure-Activity Relationship (SAR) Studies of Avermectin C-13 Saccharide Modifications

The direct comparative evidence demonstrating equivalent nematocidal potency between doramectin monosaccharide and the parent disaccharide at 0.001 µg/ml validates this compound as a critical probe for SAR investigations. Researchers can use doramectin monosaccharide to decouple the contributions of C-13 saccharide configuration from other pharmacologically relevant substitutions at C-5, C-22,23, and C-25, which drive orders-of-magnitude differences in anthelmintic activity .

Phenotypic Screening for Developmental Inhibition Without Neuromuscular Paralysis

The unique phenotypic profile of doramectin monosaccharide—potent larval development inhibition coupled with absence of paralytic activity —enables its use as a tool compound to differentiate developmental arrest mechanisms from neuromuscular paralysis in nematode assays. This application is particularly relevant for screening programs seeking novel anthelmintic chemotypes that target developmental pathways without inducing acute paralysis.

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